molecular formula C10H9NO4 B098694 trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid CAS No. 16633-46-8

trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid

Cat. No. B098694
CAS RN: 16633-46-8
M. Wt: 207.18 g/mol
InChI Key: BIHOAKPNPOGWEV-DTWKUNHWSA-N
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Description

Trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid is a compound that features a cyclopropane ring, a carboxylic acid group, and a nitro-substituted phenyl group. The presence of these functional groups suggests that the compound could participate in various chemical reactions, particularly those involving the cyclopropane ring and the nitro group.

Synthesis Analysis

The synthesis of related compounds has been explored in the literature. For instance, esters of 2-arylcyclopropanecarboxylic acids have been shown to react with nitrous acid, leading to the formation of aryl-substituted isoxazoles . This reaction involves the regioselective insertion of the nitrosyl cation into the cyclopropane ring. The nature and position of substituents on the aromatic ring influence the reaction rate but not the regioselectivity. This suggests that the synthesis of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid could potentially be achieved through similar pathways, with careful consideration of the substituents to control the reaction kinetics.

Molecular Structure Analysis

The molecular structure of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid would be characterized by the strained three-membered cyclopropane ring, which is known to impart significant reactivity to the molecule. The trans configuration indicates that the nitrophenyl group and the carboxylic acid moiety are on opposite sides of the cyclopropane ring, which could affect the compound's reactivity and interaction with other molecules.

Chemical Reactions Analysis

Chemical reactions involving trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid would likely focus on the reactivity of the cyclopropane ring and the nitro group. For example, the reaction of trans-2-aryl-3-nitro-cyclopropane-1,1-dicarboxylates with nitriles in the presence of tin(IV) chloride leads to the formation of trisubstituted oxazoles . This process involves the generation of aroylmethylidene malonates, followed by conjugate addition and cyclization. Although the compound is not a dicarboxylate, the reactivity patterns observed in these reactions could provide insights into the types of transformations that trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid might undergo.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid are not detailed in the provided papers, we can infer some properties based on the structure. The cyclopropane ring would contribute to the compound's strain and reactivity, while the nitro group could introduce electron-withdrawing effects, influencing the acidity of the carboxylic acid. The aromatic ring could engage in π-π interactions and potentially affect the solubility of the compound in various solvents. The trans configuration might also influence the compound's melting point and boiling point compared to its cis isomer.

Scientific Research Applications

Synthesis of Oxazoles and Isoxazoles

Research has demonstrated the utility of trans-2-aryl-3-nitro-cyclopropane-1,1-dicarboxylates (a close relative of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid) in synthesizing oxazoles and isoxazoles. For instance, reactions with nitriles in the presence of tin(IV) chloride yield 2,4,5-trisubstituted oxazoles, showcasing the compound's role in synthesizing heterocyclic compounds (T. Selvi & K. Srinivasan, 2014). Additionally, esters of 2-arylcyclopropanecarboxylic acids react with nitrous acid to form aryl-substituted isoxazoles, highlighting its potential in creating novel heterocyclic structures (A. Z. Kadzhaeva et al., 2009).

Ring-Opening Reactions and Heterocycle Synthesis

Boron trifluoride-mediated ring-opening reactions of trans-2-aryl-3-nitro-cyclopropane-1,1-dicarboxylates lead to the formation of aroylmethylidene malonates, which are precursors for various heterocycles such as imidazoles, quinoxalines, and benzo[1,4]thiazines (T. Selvi & K. Srinivasan, 2014). This showcases the compound's role in facilitating complex ring transformations and synthesizing valuable heterocyclic compounds.

Metal Complex Formation

Copper(II) complexes with nitrophenyl-cyclam derivatives, including those with nitrophenyl substituents, demonstrate unique push-pull behavior and scorpionate coordination of the nitro group (M. Boiocchi et al., 2015). This application is pivotal in the study of metal-ligand interactions and the development of specific metal ion sensors.

Bioactivity and Fungicidal Activity

Cyclopropanecarboxylic acid derivatives, including those derived from trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid, have shown significant bioactivity. Compounds synthesized from cyclopropanecarboxylic acid or 2,2-dimethyl cyclopropanecarboxylic acid exhibit notable herbicidal and fungicidal activities, suggesting potential applications in agricultural chemistry (L. Tian et al., 2009).

Plant Growth Regulation

The structural activity relationship studies of 2-phenyl-cyclopropane-carboxylic acids, including trans and cis forms, have implications in plant growth regulation. The cis-acid shows similar activity to cis-cinnamic acid, providing insights into the role of spatial configuration in physiological activity (H. Veldstra & C. V. D. Westeringh, 2010).

Safety And Hazards

The safety and hazards associated with trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid are indicated by several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .

properties

IUPAC Name

(1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c12-10(13)9-5-8(9)6-1-3-7(4-2-6)11(14)15/h1-4,8-9H,5H2,(H,12,13)/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIHOAKPNPOGWEV-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90511534
Record name (1R,2R)-2-(4-Nitrophenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90511534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid

CAS RN

16633-46-8
Record name (1R,2R)-2-(4-Nitrophenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90511534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-(1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carboxylic acid
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